
Ptcl4(nile blue)2
説明
Ptcl4(nile blue)2 is a complex of the positively charged, nuclear staining, quinone-imine dye Nile Blue with negatively charged tetrachloroplatinum (II) . The molecular formula is C40H40Cl4N6O2Pt and the molecular weight is 973.7 g/mol.
Synthesis Analysis
The synthesis of Ptcl4(nile blue)2 involves the preparation of complexes of the positively charged, nuclear staining, quinone-imine dyes Nile Blue and Neutral Red with negatively charged tetrachloroplatinum (II) . The resulting neutral complexes may have improved abilities to deliver higher concentrations of the reactive platinum to the vicinity of the DNA .Molecular Structure Analysis
The molecular structure of Ptcl4(nile blue)2 comprises 2 mol of dye and 1 mol of tetrachloroplatinum, forming Pt(Nile Blue)2 . The structure-property relationship of Nile Blue has been studied in extreme acid and base conditions .科学的研究の応用
Cancer Treatment and Radiosensitization :
- PtCl4(Nile Blue)2 has been shown to interact positively in trimodality therapy, including the drug, x-ray, and light, in killing human mammary carcinoma cells in vitro. This combination treatment results in more than additive killing and a significant reduction of the shoulder of the x-ray survival curve. The primary subcellular targets for PtCl4(Nile Blue)2 are the nuclear DNA, which is also the primary target for ionizing radiation, suggesting potential use in photodynamic therapy and trimodality therapy (Ara et al., 1992).
- Another study demonstrated that PtCl4(Nile Blue)2 could produce single-strand DNA breaks in a dose-dependent fashion and showed significant cytotoxicity, killing normally oxygenated cells more efficiently than hypoxic cells. It was also found to be an active radiosensitizing agent in vivo, indicating its potential effectiveness as a radiosensitizing agent in humans (Teicher et al., 1989).
Environmental Monitoring :
- A Nile blue-based chemodosimeter was developed for the detection of Hg(II) ion in aqueous solution. This chemodosimeter exhibited a blue-shift in its absorption and emission spectra upon interaction with Hg(II), demonstrating its utility in sensitive environmental monitoring, even in biological media such as blood plasma and albumin (Lee et al., 2009).
Analytical Chemistry Applications :
- PtCl4(Nile Blue)2 has been used in a poly-Nile Blue sensing film-based electrochemical sensor for the detection of nitrite in food analysis. This sensor exhibited high performance, including high sensitivity, low detection limit, simple operation, and good stability, demonstrating its applicability in food safety and quality control (Chen et al., 2008).
将来の方向性
特性
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;platinum(2+);tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H19N3O.4ClH.Pt/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;;;;;/h2*5-12,21H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIQTXEVAYIMZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Cl4N6O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ptcl4(nile blue)2 | |
CAS RN |
123797-79-5 | |
| Record name | Nile blue-platinum tetrachloride complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123797795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



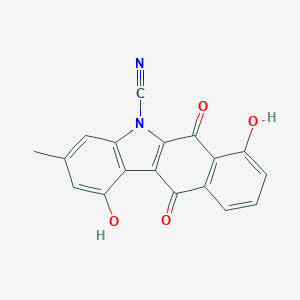
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
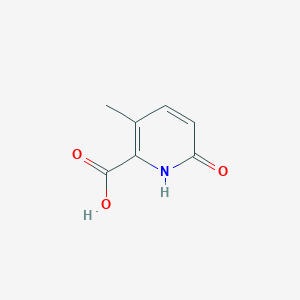
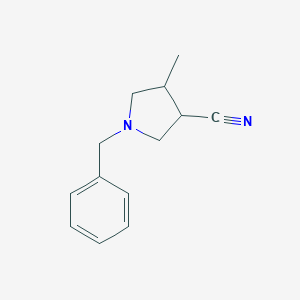
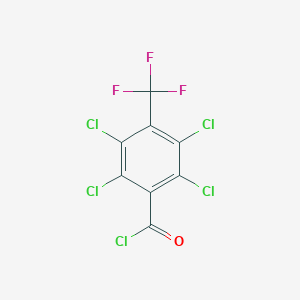
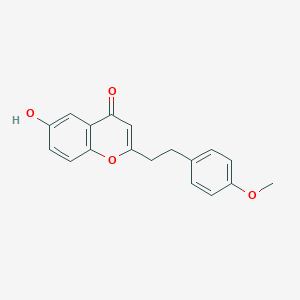
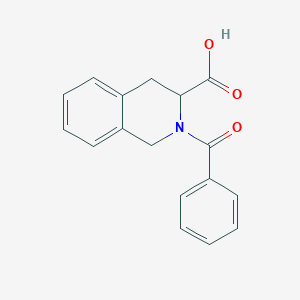
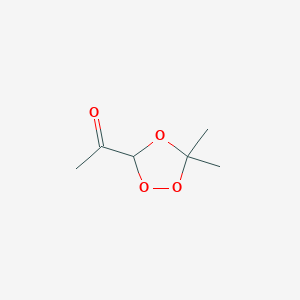

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
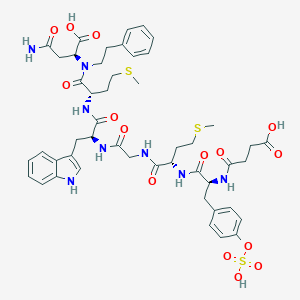

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)